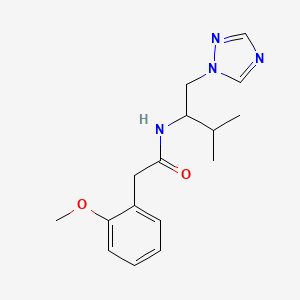

benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

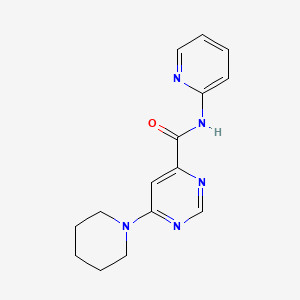

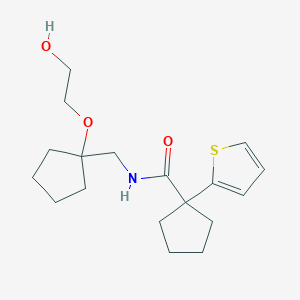

Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a compound that falls within the class of tetrahydro-1-benzazepines, which are heterocyclic compounds featuring a seven-membered ring containing both nitrogen and carbon atoms. These compounds have been the subject of various synthetic strategies due to their pharmacological potential and complex molecular structure .

Synthesis Analysis

The synthesis of tetrahydro-1-benzazepines can be achieved through different routes. One approach involves the Heck reaction followed by the Stetter reaction to form a ketone, which is then reduced to form like-configured alcohols. These alcohols can undergo alkylation and reductive cyclization to yield the desired benzazepines . Another method utilizes 2-(allylaryl)glycinates to access novel tetrahydro-1-benzazepines, which can be further modified to introduce various substituents . Additionally, phenethylamino alcohols can be used as intermediates, employing reductive amination or Grignard reagent addition to achieve the tetrahydro-1-benzazepine scaffold . The synthesis of substituted 2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic esters has also been reported, using a tandem reduction-reductive amination reaction .

Molecular Structure Analysis

The molecular structure of tetrahydro-1-benzazepines has been elucidated using various techniques, including X-ray structural analysis. These analyses have confirmed the presence of the seven-membered ring and provided insights into the conformation and stereochemistry of the compounds .

Chemical Reactions Analysis

Tetrahydro-1-benzazepines can participate in various chemical reactions, including Stevens rearrangement and reactions with electrophilic traps like dimethyl acetylenedicarboxylate, leading to the formation of different heterocyclic structures . The reactivity of these compounds can be influenced by the substituents present on the benzazepine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-1-benzazepines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties, as well as the compound's pharmacological activity . The crystal structures of these compounds often reveal important intermolecular interactions, such as hydrogen bonding, which can influence their physical properties and reactivity .

Case Studies

Several studies have evaluated the pharmacological potential of tetrahydro-1-benzazepines. For instance, the affinity of these compounds for the σ1 receptor has been analyzed, revealing that certain substituents can result in high-affinity ligands . The introduction of heterocyclic units has also been explored to enhance the biological activity of these compounds . These case studies demonstrate the importance of the tetrahydro-1-benzazepine scaffold in medicinal chemistry and its potential for the development of new therapeutic agents.

Applications De Recherche Scientifique

Chemical Synthesis and Biological Activities

Angiotensin Converting Enzyme Inhibitors : A study by Stanton et al. (1985) discusses the synthesis of derivatives of 2,3,4,5-tetrahydro-1H-1-benzazepine and their testing for inhibition of the angiotensin-converting enzyme. These compounds, particularly potent in dog models, highlight the potential of benzazepine derivatives in cardiovascular research and therapy (Stanton et al., 1985).

Nonlinear Optical (NLO) Properties : Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, demonstrating their potential in NLO applications through computational hyperpolarizability studies. This research underscores the versatility of benzazepine derivatives in material science, particularly in developing new materials for optical applications (Almansour et al., 2016).

Angiotensin II Receptor Antagonists : Kohara et al. (1996) explored benzimidazole derivatives bearing oxadiazole and thiadiazole rings as novel tetrazole bioisosteres with angiotensin II receptor antagonistic activities. These findings contribute to the development of new therapeutic agents for hypertension and related cardiovascular disorders (Kohara et al., 1996).

Structural Studies

Hydrogen-Bonded Assembly : Guerrero et al. (2014) investigated the crystal structures of several benzazepine derivatives, providing insights into their hydrogen-bonded assemblies in various dimensions. This structural information is crucial for understanding the molecular basis of the biological activities of benzazepine derivatives and for designing molecules with desired properties (Guerrero et al., 2014).

Solid-Phase Synthesis of Libraries : Boeglin et al. (2007) developed a solid-phase strategy for synthesizing benzazepine derivatives, highlighting an efficient approach to generating libraries of these compounds for high-throughput screening. This method facilitates the discovery of new molecules with potential pharmacological activities (Boeglin et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets in a way that disrupts normal cellular processes . This disruption can lead to a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

It is known that indole derivatives can interfere with a variety of pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

It is known that indole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

benzyl 5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17-11-6-12-19(16-10-5-4-9-15(16)17)18(21)22-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJASUXANQFOZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2N(C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)

![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)